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Compound of Interest

Compound Name: Methyl Cinnamate

Cat. No.: B149221

A Comparative Guide to the Spectroscopic Data
of Methyl Cinnamate

For researchers, scientists, and professionals in drug development, the accurate identification
and characterization of chemical compounds are paramount. Methyl cinnamate (C10H1002), a
naturally occurring ester found in essential oils and widely used in the flavor and perfume
industries, is often identified through various spectroscopic techniques. This guide provides a
comparative analysis of its spectroscopic data from diverse, reputable sources, offering a
valuable resource for compound verification.

Data Presentation

The following tables summarize the 'H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry
(MS) data for methyl cinnamate, primarily the (E)-isomer, as reported in various chemical
databases and scientific literature.

Table 1: *"H NMR Spectroscopic Data for Methyl
Cinnamate
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. . Instrume
Chemical o Coupling .
. Multiplicit Assignm nt
Shift (o) Constant Solvent Source
ent Frequenc
ppm (J) Hz
y (MHz)
3.80 s - -OCHs CDCls 400 [1][2]
3.81 s - -OCHs CDCls 90 [3]
6.44 d 16.0 =CH-COO CDCls 400 [1][2]
Not
6.34 d N =CH-COO CDCls 90 [3]
specified
7.37-7.39 m - Aromatic-H  CDCIs 400 [1]
Aromatic-H
741-735 m - CDClz 400 [2]
(3H)
7.51-7.52 m - Aromatic-H CDCls 400 [1]
Aromatic-H
7.54-7.49 m - CDCls 400 [2]
(2H)
7.70 d 16.0 Ar-CH= CDCls 400 [1][2]
Not
7.61 d N Ar-CH= CDCls 90 [3]
specified

s: singlet, d: doublet, m: multiplet

Table 2: *C NMR Spectroscopic Data for Methyl
Cinnamate
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. . Instrument

Chemical Shift .

Assignment Solvent Frequency Source
(3) ppm

(MH2z)

51.8 -OCHs CDCls 101 [2]
51.54 -OCHs CDCIs 25.16 [3]
117.9 =CH-COO CDCls 101 [2]
117.92 =CH-COO CDCls 25.16 [3]
128.1 Aromatic-CH CDCls 101 [2]
128.08 Aromatic-CH CDCls 25.16 [3]
129.0 Aromatic-CH CDCls 101 [2]
128.89 Aromatic-CH CDCls 25.16 [3]
130.4 Aromatic-CH CDCls 101 [2]
130.26 Aromatic-CH CDCls 25.16 [3]

Aromatic-C
1345 _ CDCls 101 [2]

(ipso)

Aromatic-C
134.49 ) CDCls 25.16 [3]

(ipso)
144.9 Ar-CH= CDCls 101 [2]
144.79 Ar-CH= CDCls 25.16 [3]
167.5 Cc=0 CDCls 101 [2]
167.25 C=0 CDCls 25.16 [3]

Table 3: Infrared (IR) Spectroscopy Data for Methyl
Cinnamate
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Wavenumber . .
Assighnment Technique Source
(cm™)
~1717 C=0 stretch (Ester) Not specified [4]
~1640 C=C stretch (Alkenyl) Not specified [5]
C-H stretch N
~3000 ) Not specified [5]
(Aromatic/Alkenyl)
1170-1300 C-O stretch (Ester) Not specified [5]

Note: Specific peak values from full spectra were not available in list form from the searched
sources. The data presented are characteristic absorption bands.

Table 4: Mass Spectrometry (MS) Data for Methyl

Cinnamate
Relative . lonization
m/z . Assignment Source
Intensity Method
) [M]* (Molecular
162 High El [51161[7]
lon)
163 Low [M+1]* (Isotope El [5]
Peak)
131 High [M-OCHs]* El [315161[7]
103 High [M-COOCHs]* El [3][6][7]
sHs]* (Ph [
77 Medium [CeHl" (Pheny El [61[7]
group)
163.0754 - [M+H]* LC-MS (ESI) [3]

El: Electron lonization, ESI: Electrospray lonization

Experimental Protocols
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The conditions under which spectroscopic data are acquired are crucial for reproducibility and
comparison. Below are the methodologies cited for the data presented.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR spectra were recorded on Bruker AM-400 (400 MHz), JEOL (90 MHz), and Varian
(500 MHz) spectrometers.[1][3][8]

o 18C NMR spectra were recorded on Varian (101 MHz) and Varian (25.16 MHz)
instruments.[2][3]

o Samples were dissolved in deuterated chloroform (CDCIs), which was also used as the
internal standard.[1][2][3][8]

e Infrared (IR) Spectroscopy:

o Data has been reported using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat
(DuraSamplIR 1) technique.[3] Other sources provided spectra without specifying the
instrument or sampling technique.[4][5]

e Mass Spectrometry (MS):

o GC-MS: Electron lonization (EI) was used with instruments like the Leco Pegasus IV.[3]
The NIST Mass Spectrometry Data Center also provides EI-MS data.[7]

o LC-MS: Electrospray ionization (ESI) in positive mode was used with an Orbitrap Classic,
Thermo Scientific instrument to detect the [M+H]* ion.[3]

Logical Workflow for Spectroscopic Data
Comparison

The following diagram illustrates a standardized workflow for acquiring, comparing, and
validating spectroscopic data for a known compound like methyl cinnamate against reference

databases.
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Caption: Workflow for spectroscopic analysis and data comparison.

Discussion

The spectroscopic data for methyl cinnamate is largely consistent across the cited sources.
Minor variations in chemical shifts for NMR data can be attributed to differences in instrument
frequency (e.g., 90 MHz vs. 400 MHz) and slight differences in sample concentration or
calibration.[1][2][3] The coupling constant (J) of 16.0 Hz for the vinyl protons is a key diagnostic
feature for the (E)- or trans-isomer, which is consistently reported.
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Mass spectrometry data reliably shows the molecular ion at m/z 162 and characteristic
fragments at m/z 131 ([M-OCHs]*) and 103 ([M-COOCHSs]*), providing strong evidence for the
compound's structure.[3][5][6][7] IR data, while less specific, consistently indicates the
presence of an ester carbonyl group (~1717 cm~1), a carbon-carbon double bond (~1640
cm~1), and aromatic C-H bonds.[4][5]

By cross-referencing experimentally acquired data with the values compiled in this guide from
multiple reputable sources like PubChem, the NIST WebBook, and published literature,
researchers can confidently verify the identity and purity of methyl cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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